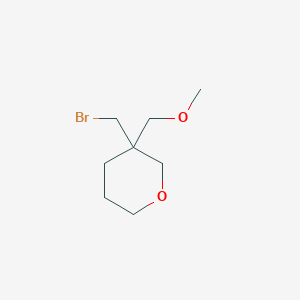

3-(Bromomethyl)-3-(methoxymethyl)oxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Bromomethyl)-3-(methoxymethyl)oxane is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Bromomethyl)-3-(methoxymethyl)oxane is a chemical compound characterized by its unique oxane structure, which includes a five-membered ring with an oxygen atom. Its molecular formula is C7H13BrO, indicating the presence of bromine and methoxy functional groups. This compound has garnered attention for its potential biological activity and applications in pharmaceuticals and other fields.

The chemical reactivity of this compound is largely attributed to the bromomethyl and methoxymethyl groups, which can engage in various chemical reactions. Recent advances in synthetic methodologies have improved the yields and selectivity in the formation of such compounds, leading to enhanced applications in medicinal chemistry .

Synthesis Methods

Synthesis methods for this compound typically involve:

- Reactions with halides : Utilizing bromomethylation techniques.

- Functionalization of oxanes : Modifying the oxane structure to introduce methoxy groups.

These methods are crucial for developing derivatives that exhibit specific biological activities.

The biological activity of this compound can be linked to its structural components, particularly how the bromine and methoxy groups influence its interaction with biological molecules. Potential mechanisms include:

- Cytotoxicity : The compound may exhibit selective toxicity against certain cancer cell lines.

- Antimicrobial properties : Its reactivity suggests potential applications in combating bacterial infections.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activity of this compound. For instance, studies on structurally similar oxetanes have demonstrated significant cytotoxic effects against various tumor cell lines. The structure-activity relationship (SAR) indicates that modifications to the functional groups can enhance or diminish biological efficacy .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromomethyl-3-methyloxetane | C5H9BrO | Similar oxetane structure; fewer carbons |

| 2-Methoxy-2-methyl-1,3-dioxolane | C5H10O3 | Contains dioxolane structure; different reactivity |

| 4-Bromomethyltetrahydrofuran | C6H11BrO | Tetrahydrofuran derivative; broader applications |

These compounds exhibit variations in structure while retaining some functional characteristics, highlighting the unique potential of this compound in pharmaceutical applications.

Cytotoxicity Studies

Preliminary studies suggest that compounds with similar structural features can inhibit cancer cell proliferation. For example, a related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range across various human cancer cell lines . This suggests that this compound may also possess similar properties, warranting further investigation.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)-3-(methoxymethyl)oxane is a chemical compound featuring a saturated cyclic ether, specifically an oxane structure. Its molecular formula is C7H13BrO2, which indicates the presence of bromine and methoxy functional groups attached to the oxane ring. The chemical reactivity of this compound is attributed to the bromomethyl and methoxymethyl groups, which can participate in various reactions. This compound has potential applications in pharmaceuticals as a building block for synthesizing biologically active compounds.

Similar Compounds

Several compounds share structural similarities with this compound:

- 3-Bromomethyl-3-methyloxetane: C5H9BrO, features a similar oxetane structure but with fewer carbons.

- 2-Methoxy-2-methyl-1,3-dioxolane: C5H10O3, contains a dioxolane structure with different reactivity.

- 4-Bromomethyltetrahydrofuran: C6H11BrO, a tetrahydrofuran derivative with broader applications.

The uniqueness of this compound lies in its specific arrangement of bromine and methoxy groups on the oxane ring, potentially influencing its reactivity and applications compared to these similar compounds.

Propiedades

Fórmula molecular |

C8H15BrO2 |

|---|---|

Peso molecular |

223.11 g/mol |

Nombre IUPAC |

3-(bromomethyl)-3-(methoxymethyl)oxane |

InChI |

InChI=1S/C8H15BrO2/c1-10-6-8(5-9)3-2-4-11-7-8/h2-7H2,1H3 |

Clave InChI |

TZVHKMOURJMOQI-UHFFFAOYSA-N |

SMILES canónico |

COCC1(CCCOC1)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.